4-(3-Bromopropyl)quinoline

Catalog No.
S14140394
CAS No.
M.F
C12H12BrN
M. Wt
250.13 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-(3-Bromopropyl)quinoline

Product Name

4-(3-Bromopropyl)quinoline

IUPAC Name

4-(3-bromopropyl)quinoline

Molecular Formula

C12H12BrN

Molecular Weight

250.13 g/mol

InChI

InChI=1S/C12H12BrN/c13-8-3-4-10-7-9-14-12-6-2-1-5-11(10)12/h1-2,5-7,9H,3-4,8H2

InChI Key

LQWNZWSQZIPAAW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=CC=N2)CCCBr

4-(3-Bromopropyl)quinoline is a chemical compound that features a quinoline moiety substituted with a 3-bromopropyl group. Quinoline itself is a bicyclic aromatic compound known for its diverse biological activities, including antibacterial and antifungal properties. The introduction of the 3-bromopropyl group enhances the compound's potential for various applications in medicinal chemistry and material science due to the reactivity of the bromine atom and the aliphatic chain.

The chemical reactivity of 4-(3-Bromopropyl)quinoline can be attributed to both the quinoline ring and the bromopropyl substituent. The bromine atom is a good leaving group, making it susceptible to nucleophilic substitution reactions. Typical reactions involving this compound may include:

  • Nucleophilic Substitution: The bromine can be replaced by various nucleophiles, such as amines or thiols, leading to new derivatives.
  • Electrophilic Aromatic Substitution: The quinoline ring can undergo electrophilic substitution reactions, allowing for further functionalization at different positions on the ring.
  • Cross-Coupling Reactions: The compound can participate in palladium-catalyzed cross-coupling reactions, such as Suzuki or Heck reactions, to form more complex structures.

4-(3-Bromopropyl)quinoline exhibits significant biological activities, particularly in antimicrobial and anticancer research. Quinoline derivatives are known to possess:

  • Antimicrobial Properties: Many quinoline derivatives have demonstrated efficacy against bacteria and fungi, making them potential candidates for developing new antibiotics.
  • Anticancer Activity: Some studies suggest that quinoline derivatives can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines.

The specific biological activity of 4-(3-Bromopropyl)quinoline may vary based on its interactions with biological targets, which warrants further investigation.

The synthesis of 4-(3-Bromopropyl)quinoline typically involves several steps:

  • Starting Materials: The synthesis often begins with commercially available quinoline or its derivatives.
  • Bromination: The introduction of the bromopropyl group can be achieved through electrophilic bromination followed by alkylation with 1-bromopropane.
  • Purification: The final product is usually purified using techniques such as recrystallization or column chromatography.

A specific synthetic route may include the use of propargyl alcohol aziminobenzene as a precursor, followed by reaction with bromine sources under controlled conditions to yield the desired brominated quinoline derivative .

4-(3-Bromopropyl)quinoline has potential applications in various fields:

  • Pharmaceuticals: Due to its biological activity, it could serve as a lead compound in drug development targeting infectious diseases or cancer.
  • Material Science: The unique properties of the compound may allow it to be used in developing new materials with specific electronic or photonic properties.
  • Chemical Probes: Its ability to undergo further chemical transformations makes it useful as a building block in organic synthesis.

Interaction studies involving 4-(3-Bromopropyl)quinoline focus on its binding affinity to various biological targets. These studies typically employ techniques such as:

  • Molecular Docking: Used to predict how the compound interacts with proteins or enzymes.
  • Binding Affinity Assays: To quantify the strength of interaction between the compound and its targets.

Such studies help elucidate the mechanism of action and therapeutic potential of the compound against specific diseases.

Several compounds share structural similarities with 4-(3-Bromopropyl)quinoline. Here are some notable examples:

Compound NameStructure FeaturesUnique Aspects
4-BromoquinolineQuinoline with a bromine at position 4Simple structure, widely studied for biological activity
2-MethylquinolineMethyl group at position 2Exhibits different biological profiles
6-ChloroquinolineChlorine substituent at position 6Known for antimalarial properties
8-HydroxyquinolineHydroxy group at position 8Used as a chelating agent in metal ion detection

These compounds highlight the diversity within quinoline derivatives while emphasizing the unique reactivity and potential applications of 4-(3-Bromopropyl)quinoline due to its specific substitution pattern.

XLogP3

3.6

Hydrogen Bond Acceptor Count

1

Exact Mass

249.01531 g/mol

Monoisotopic Mass

249.01531 g/mol

Heavy Atom Count

14

Dates

Last modified: 08-10-2024

Explore Compound Types